
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is a useful research compound. Its molecular formula is C12H24N4O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The azido group in the compound is highly reactive and can participate in cycloaddition reactions with alkynes, forming triazoles. This interaction is often catalyzed by copper ions, leading to the formation of stable and specific conjugates. The compound’s ability to form such stable bonds makes it valuable in bioconjugation and labeling studies .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s azido group can be incorporated into biomolecules, allowing for the tracking and visualization of cellular processes. This incorporation can lead to changes in cell function, including alterations in signal transduction pathways and gene expression profiles. Additionally, the compound’s interactions with cellular proteins can impact metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azido group in the compound reacts with alkynes in the presence of a copper catalyst, forming triazoles. This reaction is highly specific and efficient, allowing for the precise labeling and modification of biomolecules. The compound can also act as an enzyme inhibitor or activator, depending on the specific biomolecule it interacts with. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to heat or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in gene expression, protein function, and metabolic activity. The stability and degradation of the compound can influence its efficacy and reliability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity. At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and alterations in normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired experimental outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s ability to participate in click chemistry reactions also allows for the precise modification of metabolic pathways, enabling researchers to study specific biochemical processes in detail .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can impact its activity and function. The compound’s interactions with binding proteins can also influence its transport and distribution, affecting its overall efficacy in experimental settings .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it can exert its effects. These targeting signals can include specific amino acid sequences or structural motifs that direct the compound to its intended location. Post-translational modifications, such as phosphorylation or glycosylation, can also influence the compound’s localization and activity within cells .
特性
CAS番号 |
2098500-94-6 |
|---|---|
分子式 |
C12H24N4O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
2-[2-(2-azidoethoxy)ethoxy]acetate;cyclohexylazanium |
InChI |
InChI=1S/C6H11N3O4.C6H13N/c7-9-8-1-2-12-3-4-13-5-6(10)11;7-6-4-2-1-3-5-6/h1-5H2,(H,10,11);6H,1-5,7H2 |
InChIキー |
CVGMGYQHORMPPJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(COCCOCC(=O)O)N=[N+]=[N-] |
正規SMILES |
C1CCC(CC1)[NH3+].C(COCCOCC(=O)[O-])N=[N+]=[N-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



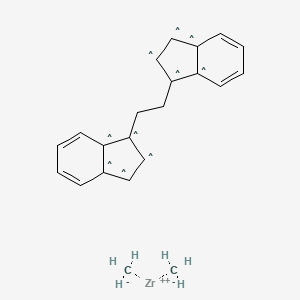
![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)

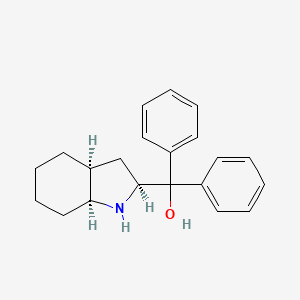
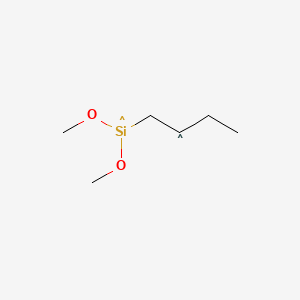
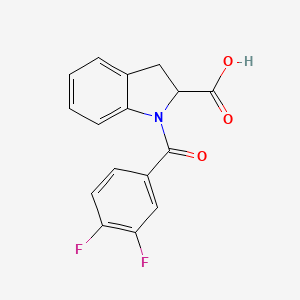

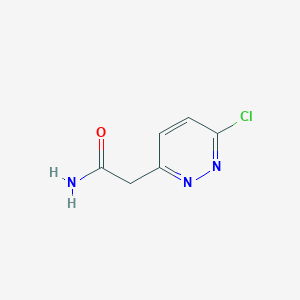
![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)
![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)
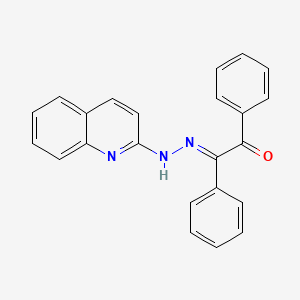
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
